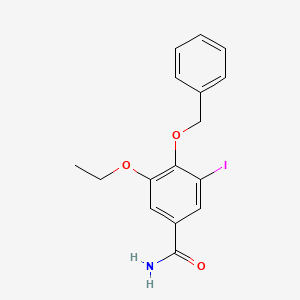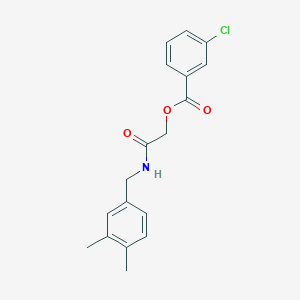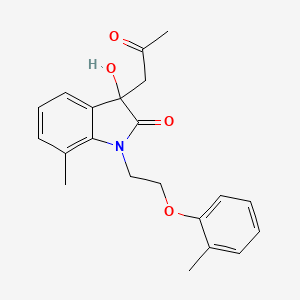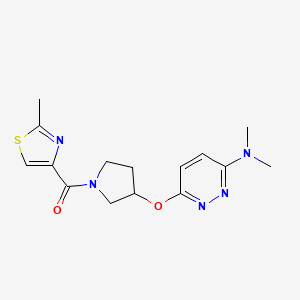
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex and diverse. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is known for its versatility in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Anticancer Properties
The pyrrolidine ring in this compound could serve as a versatile scaffold for developing novel anticancer agents. Researchers have explored its potential as a lead structure for designing inhibitors of specific cancer-related enzymes or receptors. Further investigations into its mechanism of action and selectivity are warranted .
Antimicrobial Activity
The presence of both pyridazinone and thiazole moieties suggests potential antimicrobial properties. Scientists have investigated similar heterocyclic compounds for their ability to inhibit bacterial growth or disrupt essential cellular processes. This compound could be a starting point for developing new antibiotics or antifungal agents .
Antiplatelet Effects
Given the diverse pharmacological activities associated with pyridazinone derivatives, it’s worth exploring whether this compound exhibits antiplatelet effects. Such properties could be valuable in preventing thrombotic events and managing cardiovascular diseases .
Neuroprotective Potential
The dimethylamino group and the pyrrolidine ring may contribute to neuroprotective effects. Researchers have investigated related compounds for their ability to modulate neurotransmitter receptors or protect neurons from oxidative stress. This compound could be evaluated for its impact on neurodegenerative conditions .
Herbicidal Applications
The unique combination of heterocyclic rings might also make this compound suitable for herbicidal purposes. Investigating its impact on plant growth and weed control could reveal its potential as a new herbicide .
Antiulcer Activity
Considering the diverse biological activities of pyridazinone derivatives, it’s plausible that this compound could exhibit antiulcer effects. Researchers could explore its impact on gastric mucosal integrity and acid secretion .
Propiedades
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-10-16-12(9-23-10)15(21)20-7-6-11(8-20)22-14-5-4-13(17-18-14)19(2)3/h4-5,9,11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURQQFGIDKISJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2764314.png)


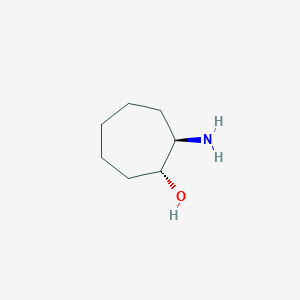
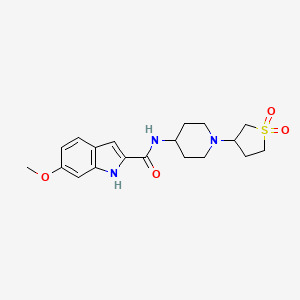
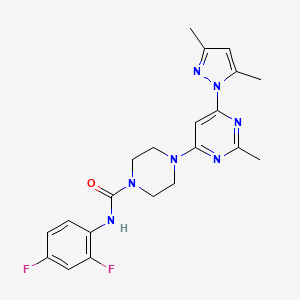
![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764325.png)
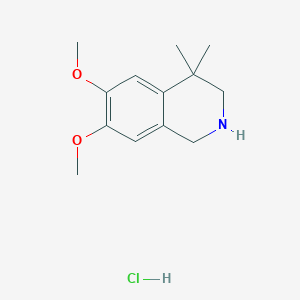
![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
